molecular formula C17H16Cl2N2 B12205450 (3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, chloride

(3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, chloride

Cat. No.: B12205450
M. Wt: 319.2 g/mol
InChI Key: GVDJQFMIQQNMHK-UHFFFAOYSA-N
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Description

(3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, chloride is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, chloride typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-2-methylphenylamine with 2-methyl-4-quinolinecarboxaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various diseases, including bacterial infections and cancer .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, chloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine
  • (3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, bromide
  • (3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, iodide

Uniqueness

Compared to its analogs, (3-Chloro-2-methylphenyl)(2-methyl(4-quinolyl))amine, chloride exhibits unique reactivity due to the presence of the chloride ion. This makes it more suitable for certain substitution reactions and enhances its solubility in polar solvents .

Properties

Molecular Formula

C17H16Cl2N2

Molecular Weight

319.2 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-methylquinolin-4-amine;hydrochloride

InChI

InChI=1S/C17H15ClN2.ClH/c1-11-10-17(13-6-3-4-8-16(13)19-11)20-15-9-5-7-14(18)12(15)2;/h3-10H,1-2H3,(H,19,20);1H

InChI Key

GVDJQFMIQQNMHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC3=C(C(=CC=C3)Cl)C.Cl

Origin of Product

United States

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